N-cyclooctyl-2-biphenylcarboxamide
Description
N-cyclooctyl-2-biphenylcarboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a cyclooctyl group via an amide linkage. The biphenyl moiety often confers rigidity and π-π stacking capabilities, while the cyclooctyl group may enhance lipophilicity and influence conformational dynamics .
Properties
IUPAC Name |
N-cyclooctyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c23-21(22-18-13-7-2-1-3-8-14-18)20-16-10-9-15-19(20)17-11-5-4-6-12-17/h4-6,9-12,15-16,18H,1-3,7-8,13-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRXTNNDJSLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally related carboxamides:
Structural Analogues and Key Differences
Cyclopentanecarboxamide, N-(2-phenylethyl) (CAS 544663-39-0) Structure: Cyclopentane ring linked to a phenethyl group via an amide. Molecular Formula: C₁₄H₁₉NO (vs. C₂₁H₂₅NO for N-cyclooctyl-2-biphenylcarboxamide). Properties: Smaller molecular weight (217.3 g/mol), lower lipophilicity (XLogP3: ~3.0), and fewer rotatable bonds (4) compared to the larger cyclooctyl-biphenyl derivative .
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide Structure: Cyclopentane-carboxamide with a hydroxylated and methylated phenyl group. Molecular Formula: C₁₃H₁₇NO₂ (219.28 g/mol). Properties: Polar hydroxyl group increases water solubility (PSA: ~49 Ų) but reduces membrane permeability relative to this compound .
Pharmacological and Physicochemical Comparisons
*Estimates based on structural similarity to compounds in evidence.
Functional Implications
- Lipophilicity : The cyclooctyl group in this compound likely enhances membrane permeability compared to cyclopentane-based analogues, making it more suitable for central nervous system (CNS) targeting.
- Conformational Flexibility : The biphenyl backbone and cyclooctyl group may allow for unique binding interactions in enzyme or receptor binding pockets, distinct from smaller analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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